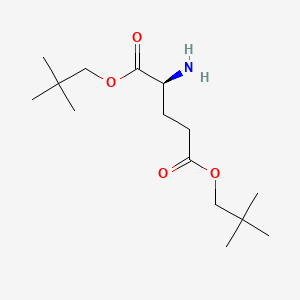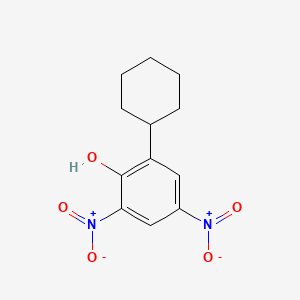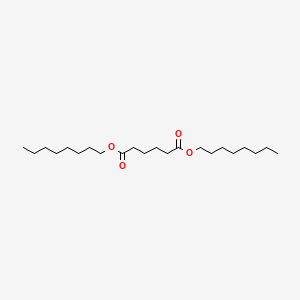
N,N'-Bis(salicyliden)-1,2-propandiamin
Übersicht
Beschreibung
Disalicylalpropylenediimine is a biohchemical.
Wissenschaftliche Forschungsanwendungen
Gewinnung von Metallionen
N,N’-Bis(salicyliden)-1,2-propandiamin (Salen) wurde als aktiver Wirkstoff für die Gewinnung von Ni(II)-, Cu(II)- und Zn(II)-Ionen aus wässrigen Lösungen verwendet . Es wurde in diesen Prozessen als Extraktionsmittel oder als Träger verwendet .
Gewinnung von Edelmetallionen
Salen wurde auch bei der Gewinnung von Edelmetallionen (Pd2+, Ag+, Pt2+ und Au3+) aus wässrigen Lösungen verwendet . Es wurde als Extraktionsmittel in der klassischen Flüssig-Flüssig-Extraktion und als Träger in Membranprozessen verwendet .
Analyse mittels HPLC-Methode
N,N’-Disalicyliden-1,2-diaminopropan kann mit einfachen Bedingungen mittels einer Reversed-Phase-HPLC-Methode (RP-HPLC) analysiert werden .
Metalldesaktivator in Erdölprodukten
Als Keromet MD wird es als Additiv für Metalldesaktivatoren (MDA) verwendet, um durch Metalle katalysierte Reaktionen in Erdölprodukten zu verhindern . Es bindet Spuren von Metallen in Kraftstoffen und verhindert Kraftstoffoxidation, Polymerisationsreaktionen und die Bildung von Gummi .
Schmiermittel-Basisöle
Es bietet außergewöhnliche thermische/oxidative Stabilität, niedrige Viskositätsprofile bei niedrigen Flüchtigkeitsprofilen und hohe Flammpunkte für Turbinenschmiermittel- und synthetische Fettformulierungen .
Membran Destillation
Als eine neuartige Entsalzungstechnologie hat die Membran Destillation (MD) das Potenzial, Wasser in Destillationsqualität aus hochsalzhaltigen Sole-Strömen zu produzieren . Die treibende Kraft für MD ist der Dampfdruckunterschied über eine hydrophobe Membran, der zu einem Transfer von Wasserdampf von der heißen zur kalten Seite führt .
Wirkmechanismus
Target of Action
N,N’-Bis(salicylidene)-1,2-propanediamine, also known as N,N’-Disalicylidene-1,2-diaminopropane, is a chelating agent for metal ions such as Mn (II/III), Fe (II/III), Co (II), Ni (II), Cu (II), and Zn (II) . The compound’s primary targets are these metal ions, which play crucial roles in various biological processes.
Mode of Action
The compound interacts with its targets (metal ions) to form complexes . The cytotoxicity of these complexes depends on the nature of the transition metal used . For instance, iron complexes in oxidation states +II and +III strongly reduce cell proliferation in a concentration-dependent manner . These complexes can generate reactive oxygen species, bind to DNA, and induce apoptosis .
Biochemical Pathways
The generation of reactive oxygen species and induction of apoptosis suggest that the compound may affect pathways related to oxidative stress and programmed cell death .
Result of Action
The result of the compound’s action is the reduction of cell proliferation, particularly in cancer cells . The compound’s iron complexes have shown high activity against various tumor cells, including MDA-MB-231 mammary carcinoma cells and HT-29 colon carcinoma cells . The induction of apoptosis is a significant molecular effect of the compound’s action .
Action Environment
It’s worth noting that the compound’s photochromic properties suggest that light exposure could potentially influence its behavior
Biochemische Analyse
Biochemical Properties
N,N’-Bis(salicylidene)-1,2-propanediamine has been shown to interact with various biomolecules, particularly metal ions such as Mn(II/III), Fe(II/III), Co(II), Ni(II), Cu(II), and Zn(II) . These interactions are believed to be due to the compound’s ability to act as a chelating agent . The resulting complexes have been tested for antiproliferative effects on the MCF-7 breast cancer cell line .
Cellular Effects
The cellular effects of N,N’-Bis(salicylidene)-1,2-propanediamine are largely dependent on the nature of the transition metal used in its complexes . For instance, iron complexes in oxidation states +II and +III strongly reduced cell proliferation in a concentration-dependent manner . The compound and its complexes have shown high activity against various tumor cells, including MDA-MB-231 mammary carcinoma cells and HT-29 colon carcinoma cells .
Molecular Mechanism
The molecular mechanism of N,N’-Bis(salicylidene)-1,2-propanediamine involves the generation of reactive oxygen species, DNA binding, and induction of apoptosis . An unequivocal mode of action cannot be deduced from these results, but it seems to be very likely that cell death is caused by interference with more than one intracellular target .
Temporal Effects in Laboratory Settings
The effects of N,N’-Bis(salicylidene)-1,2-propanediamine over time in laboratory settings have been studied, particularly in relation to its stability and degradation
Transport and Distribution
It is known that the compound can form complexes with various metal ions, which may influence its localization or accumulation .
Eigenschaften
IUPAC Name |
2-[2-[(2-hydroxyphenyl)methylideneamino]propyliminomethyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-13(19-12-15-7-3-5-9-17(15)21)10-18-11-14-6-2-4-8-16(14)20/h2-9,11-13,20-21H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RURPJGZXBHYNEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN=CC1=CC=CC=C1O)N=CC2=CC=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2041200 | |
| Record name | N,N′-Disalicylidene-1,2-diaminopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2041200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Phenol, 2,2'-[(1-methyl-1,2-ethanediyl)bis(nitrilomethylidyne)]bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
94-91-7 | |
| Record name | N,N′-Disalicylidene-1,2-propanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94-91-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Disalicylalpropylenediimine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094917 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Keromet MD | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68420 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Keromet MD | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67004 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenol, 2,2'-[(1-methyl-1,2-ethanediyl)bis(nitrilomethylidyne)]bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N,N′-Disalicylidene-1,2-diaminopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2041200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α,α'-propylenedinitrilodi-o-cresol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.159 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N,N'-DISALICYLIDENE-1,2-PROPYLENEDIAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7S023Y0W20 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















